molecular formula C14H21NO B6353858 1-Benzyl-2,6-dimethylpiperidin-4-ol CAS No. 1171815-19-2

1-Benzyl-2,6-dimethylpiperidin-4-ol

Cat. No. B6353858
CAS RN: 1171815-19-2
M. Wt: 219.32 g/mol
InChI Key: LDYXEQLMMZDMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,6-dimethylpiperidin-4-ol (1-Bn-2,6-DMP) is an alkaloid compound found naturally in certain plants and fungi, as well as in some synthetic preparations. It is a derivative of piperidine and belongs to the class of compounds known as tertiary amines. 1-Bn-2,6-DMP is a colorless or white crystalline powder with a molecular weight of about 197.3 g/mol. It is soluble in ethanol, chloroform, and water, and has a melting point of about 104-106°C.

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidin-4-ol has been studied for its potential use in a variety of scientific research applications. It has been examined for its potential use as a ligand in metal-catalyzed reactions, as well as for its ability to inhibit the growth of certain bacteria. It has also been studied for its potential use in the synthesis of other organic compounds, such as amino acids and peptides.

Mechanism of Action

1-Benzyl-2,6-dimethylpiperidin-4-ol has been shown to interact with a variety of proteins, enzymes, and receptors in the body. It has been demonstrated to bind to certain proteins, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with certain receptors, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
1-Benzyl-2,6-dimethylpiperidin-4-ol has been studied for its potential effects on biochemical and physiological processes in the body. It has been shown to have anticholinergic, anticonvulsant, and anxiolytic effects. It has also been demonstrated to have anti-inflammatory and analgesic effects. In addition, it has been shown to have antioxidant and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-Benzyl-2,6-dimethylpiperidin-4-ol has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low melting point, making it easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of 1-Benzyl-2,6-dimethylpiperidin-4-ol is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

1-Benzyl-2,6-dimethylpiperidin-4-ol has potential applications in a variety of scientific research areas. Further research could be conducted on its potential use in metal-catalyzed reactions and in the synthesis of other organic compounds. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes in the body. Further research could also be conducted on its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be conducted on its potential use as an insecticide and in the development of new drugs.

Synthesis Methods

1-Benzyl-2,6-dimethylpiperidin-4-ol is synthesized through a reaction between 2,6-dimethylpiperidine and benzyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution reaction. The reaction is carried out in a solvent, such as dimethylformamide (DMF), at a temperature of around 80°C. The reaction yields 1-Benzyl-2,6-dimethylpiperidin-4-ol in a yield of around 90%.

properties

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYXEQLMMZDMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,6-dimethylpiperidin-4-ol

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